Ethyl 2-acetyltetradecanoate
Description
As described in , it is prepared using 1-bromododecane, ethyl 3-oxo-butoate, and tetrabutylammonium chloride, yielding a pale yellow oil with a 51% efficiency after purification . The compound features a 14-carbon tetradecanoate backbone with an acetyl group at the C-2 position and an ethyl ester moiety, giving it a molecular formula of C₁₈H₃₄O₃ (calculated based on structural analogs). Its primary application lies in medicinal chemistry, particularly as an intermediate in the synthesis of steroid sulfatase inhibitors, which are relevant in hormone-dependent cancer therapies .
Properties
CAS No. |
5397-53-5 |
|---|---|
Molecular Formula |
C18H34O3 |
Molecular Weight |
298.5 g/mol |
IUPAC Name |
ethyl 2-acetyltetradecanoate |
InChI |
InChI=1S/C18H34O3/c1-4-6-7-8-9-10-11-12-13-14-15-17(16(3)19)18(20)21-5-2/h17H,4-15H2,1-3H3 |
InChI Key |
GVLFJFFKGKRKHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)C)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-acetyltetradecanoate can be synthesized through the esterification reaction between 2-acetyltetradecanoic acid and ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
2-acetyltetradecanoic acid+ethanol→Ethyl 2-acetyltetradecanoate+water
Industrial Production Methods: In an industrial setting, the esterification process is often carried out in large reactors where the reactants are continuously stirred and heated to optimize the reaction rate. The reaction mixture is then subjected to distillation to separate the desired ester from the by-products and unreacted starting materials.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of an acid or base to yield 2-acetyltetradecanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the alkoxy group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: 2-acetyltetradecanoic acid and ethanol.
Reduction: 2-acetyltetradecanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Ethyl 2-acetyltetradecanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant aroma.
Mechanism of Action
The mechanism by which Ethyl 2-acetyltetradecanoate exerts its effects depends on the specific application. In biological systems, it may interact with cellular membranes or proteins, altering their function. The ester bond can be hydrolyzed by esterases, releasing the active components that can then exert their effects on molecular targets and pathways.
Comparison with Similar Compounds
Ethyl 2-acetyltetradecanoate belongs to a family of acetylated fatty acid esters. Below is a detailed comparison with structurally and functionally related compounds, supported by physicochemical, synthetic, and application-based data.
Structural and Physicochemical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |
|---|---|---|---|---|
| This compound | Not explicitly listed | C₁₈H₃₄O₃ | 298.47 | C-2 acetyl, ethyl ester |
| Ethyl 2-acetylheptanoate | 24317-94-0 | C₁₁H₂₀O₃ | 200.27 | C-2 acetyl, ethyl ester |
| Ethyl decanoate | 110-38-3 | C₁₂H₂₄O₂ | 200.32 | Ethyl ester (no acetyl) |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Ethyl ester (short-chain) |
Key Observations :
- Chain Length: this compound has the longest carbon backbone (C14), contributing to higher lipophilicity compared to shorter analogs like ethyl 2-acetylheptanoate (C7) or ethyl decanoate (C10). This impacts solubility and bioavailability, with longer chains generally reducing water solubility .
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